molecular formula C8H7NO2S2 B6606953 6-methanesulfonylthieno[3,2-b]pyridine CAS No. 2839156-40-8

6-methanesulfonylthieno[3,2-b]pyridine

Cat. No.: B6606953
CAS No.: 2839156-40-8
M. Wt: 213.3 g/mol
InChI Key: LGOHPTLQUGYALG-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Drug Discovery

Fused heterocyclic systems, which consist of two or more rings where at least one ring is heterocyclic and shares a bond with another ring, are cornerstones of medicinal chemistry. namiki-s.co.jp Their rigid, three-dimensional structures provide a defined orientation for substituent groups, which can lead to highly specific interactions with biological targets like enzymes and receptors. This structural pre-organization can enhance binding affinity and selectivity, crucial attributes for effective therapeutic agents.

The diversity in ring types, sizes, and the heteroatoms they contain (such as nitrogen, sulfur, and oxygen) allows for the creation of a vast chemical space. researchgate.net This versatility enables medicinal chemists to design molecules with a wide range of physicochemical properties, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles. Many approved drugs are based on fused heterocyclic scaffolds, which are found in treatments for a multitude of conditions, including cancer, infections, and cardiovascular diseases. namiki-s.co.jpwikipedia.org

Overview of Thienopyridine Isomers and Their Pharmacological Relevance

Thienopyridines are a class of fused heterocyclic compounds where a thiophene (B33073) ring is fused to a pyridine (B92270) ring. ekb.eg Depending on the fusion orientation, several isomers exist, with thieno[3,2-b]pyridine (B153574) and thieno[2,3-b]pyridine (B153569) being prominent examples investigated in medicinal chemistry. These scaffolds are privileged structures, meaning they are known to bind to multiple biological targets and exhibit a range of pharmacological activities.

The thienopyridine core is most famously associated with antiplatelet agents that act as antagonists of the P2Y12 receptor, which is crucial for platelet activation and aggregation. Beyond this well-established role, research has uncovered a broad spectrum of other biological activities for thienopyridine derivatives. These include anticancer, anti-inflammatory, antimicrobial, and antiviral properties, highlighting the scaffold's versatility. ekb.egnih.gov For instance, different substitution patterns on the thieno[2,3-b]pyridine ring have led to compounds with potent anti-proliferative activity against various cancer cell lines. nih.govmdpi.com Similarly, derivatives of the thieno[3,2-b]pyridine scaffold have been explored for their potential in treating conditions like cancer and Huntington's disease. mdpi.com

Table 1: Pharmacological Activities of Thienopyridine Scaffolds

Scaffold Isomer Pharmacological Activity Research Findings
Thieno[3,2-b]pyridine Antiplatelet Core structure of drugs that inhibit the P2Y12 receptor.
Thieno[3,2-b]pyridine Anticancer Derivatives have been synthesized and evaluated for antitumor potential against triple-negative breast cancer cell lines. mdpi.com
Thieno[3,2-b]pyridine Neurodegenerative Disease Novel derivatives have been investigated for modulating Huntingtin (HTT) expression.
Thieno[2,3-b]pyridine Anti-inflammatory Certain derivatives inhibit the production of nitric oxide (NO). nih.gov
Thieno[2,3-b]pyridine Anticancer Analogues have shown growth inhibition in melanoma, breast, lung, and leukemia cell lines. mdpi.com
Thieno[2,3-b]pyridine Antimicrobial Some synthesized compounds show activity against various bacterial and fungal strains. ekb.eg

Rationale for Investigating 6-Methanesulfonylthieno[3,2-b]pyridine Derivatives

The investigation of specific derivatives, such as this compound, is driven by established principles of medicinal chemistry. The introduction of a methanesulfonyl (-SO₂CH₃) group onto a pharmacologically active scaffold is a strategic decision aimed at modulating the molecule's properties to enhance its drug-like characteristics.

The sulfonyl group is a strong electron-withdrawing group and a competent hydrogen bond acceptor. researchgate.netnih.gov These features can significantly influence a molecule's interaction with its biological target. The ability of the two sulfonyl oxygens to form hydrogen bonds can strengthen the binding affinity of the compound to the active site of a protein. researchgate.netnih.gov

Furthermore, the methanesulfonyl group can alter the physicochemical properties of the parent molecule. It is a polar group that can improve solubility and modify the acid-base characteristics of the compound. namiki-s.co.jpresearchgate.net A key advantage of the methylsulfone moiety is its high metabolic stability; it is resistant to hydrolysis and reduction, which can lead to a longer duration of action in the body. namiki-s.co.jpresearchgate.net By strategically placing this group at the 6-position of the thieno[3,2-b]pyridine ring, researchers aim to fine-tune the electronic distribution of the entire heterocyclic system, potentially leading to improved potency, selectivity, or pharmacokinetic properties.

Table 2: Properties of the Methanesulfonyl Group in Medicinal Chemistry

Property Description Potential Advantage
Electronic Effect Strong electron-withdrawing nature. Can modulate the pKa of nearby functional groups and the reactivity of the aromatic system. namiki-s.co.jp
Hydrogen Bonding The sulfonyl group has two hydrogen bond acceptors (the oxygen atoms). researchgate.net Can enhance binding affinity to biological targets. researchgate.netnih.gov
Solubility It is a polar functional group. Can improve aqueous solubility, which is often a challenge in drug development. researchgate.net
Metabolic Stability Resistant to common metabolic pathways like hydrolysis and reduction. namiki-s.co.jpresearchgate.net Can increase the half-life and duration of action of a drug. researchgate.net
Bioisosterism Can act as a bioisostere for other groups like carbonyls or phosphates. researchgate.net Allows for structural modification while potentially retaining biological activity.

Historical Context and Evolution of Thieno[3,2-b]pyridine Research

The exploration of thienopyridine chemistry dates back several decades. Early work focused on the fundamental synthesis of these heterocyclic systems. Reports on the synthesis of the thieno[3,2-b]pyridine and thieno[2,3-b]pyridine systems appeared in the late 1960s. This foundational synthetic work paved the way for future investigations into their chemical and biological properties.

The pharmacological potential of thienopyridines gained significant attention with the discovery of their antiplatelet activity. This led to the development of clinically important drugs and spurred extensive research into structure-activity relationships (SAR) within this class of compounds. In recent years, the research focus has broadened considerably. Scientists are now exploring thienopyridine derivatives for a wide array of therapeutic applications, including oncology, inflammation, and infectious diseases, by creating extensive libraries of substituted analogues to identify new lead compounds. ekb.egnih.govmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylsulfonylthieno[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S2/c1-13(10,11)6-4-8-7(9-5-6)2-3-12-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOHPTLQUGYALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=CS2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Methanesulfonylthieno 3,2 B Pyridine and Its Derivatives

Strategies for the Synthesis of the Thieno[3,2-b]pyridine (B153574) Core Structure

The construction of the fused thieno[3,2-b]pyridine ring system is the foundational step. Key strategies include building the pyridine (B92270) ring onto a pre-existing thiophene (B33073) or, conversely, forming the thiophene ring from a pyridine precursor. These approaches are realized through cyclocondensation, cross-coupling, and other ring-closure reactions.

Cyclocondensation reactions provide a powerful and direct route to the thieno[3,2-b]pyridine framework by forming two bonds in a single operational sequence. A notable example is the aza-[3+3] cycloaddition. This method has been utilized for the regioselective synthesis of thieno[3,2-b]pyridin-5(4H)-one derivatives. nih.gov The reaction proceeds through a proposed stepwise mechanism involving an initial C-1,4 conjugate addition, which is followed by an N-1,2 intramolecular addition (amide bond formation) and subsequent aromatization to furnish the bicyclic core. nih.gov

Another prominent cyclocondensation approach is the Thorpe–Ziegler reaction. This strategy has been effectively used to prepare 3-aminothieno[2,3-b]pyridine-2-carboxamides from 3-cyanopyridine-2(1H)-thiones and α-chloroacetanilides in a one-pot cascade process. nih.gov While this example illustrates the synthesis of the [2,3-b] isomer, similar principles can be applied to construct the [3,2-b] isomer from appropriate thiophene precursors.

Palladium-catalyzed cross-coupling reactions are indispensable tools for functionalizing the thieno[3,2-b]pyridine core. The Suzuki-Miyaura coupling, in particular, has been successfully employed to introduce aryl and heteroaryl groups at various positions. nih.gov In a representative study, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate was coupled with a range of boronic acids or their derivatives to yield 3-substituted products. nih.gov These reactions typically utilize a palladium catalyst such as dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (Pd(dppf)Cl₂) and a base. nih.govmdpi.com The efficiency of these catalytic systems lies in the generation of highly active monoligated palladium(0) species, L₁Pd(0), which are key to the catalytic cycle. researchgate.net

Below is a table summarizing representative Suzuki-Miyaura cross-coupling reactions on the thieno[3,2-b]pyridine scaffold. nih.gov

EntryBoron ReagentCatalyst (mol%)ConditionsProductYield (%)
1Phenylboronic acid pinacol (B44631) esterPd(dppf)Cl₂ (4%)K₂CO₃, Dioxane/H₂O, 80 °C, 3 hMethyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate74
24-Pyridine boronic acidPd(dppf)Cl₂ (4%)K₂CO₃, Dioxane/H₂O, 80 °C, 4 hMethyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate66
3Potassium 3-furanyltrifluoroboratePd(dppf)Cl₂ (4%)K₂CO₃, Dioxane/H₂O, 80 °C, 4.5 hMethyl 3-(furan-3-yl)thieno[3,2-b]pyridine-2-carboxylate52

This interactive table summarizes data from a study on Suzuki-Miyaura cross-coupling reactions. nih.gov

Beyond single-step cyclocondensations, multi-step ring closure methodologies offer controlled access to the thieno[3,2-b]pyridine core. These methods often involve the sequential construction of the second ring onto a functionalized monocyclic precursor. Aza-[3+3] annulation, as mentioned earlier, exemplifies a stepwise ring closure where key intermediates can sometimes be isolated, confirming a mechanism of initial C-1,4 conjugate addition followed by intramolecular N-1,2 addition. nih.gov

Domino reactions have also been developed for the synthesis of derivatives such as thieno[3,2-b]pyridine-3-ols. youtube.com Such processes combine multiple bond-forming events in a single pot, providing efficient access to complex structures from simple starting materials. The design of thieno[3,2-b]pyridinone derivatives, for instance, relies on robust ring closure strategies to build the final heterocyclic system. nih.gov

Introduction of the Methanesulfonyl Moiety at the C6 Position

The introduction of a methanesulfonyl (MeSO₂) group at the C6 position of the thieno[3,2-b]pyridine ring is a critical functionalization step. This is typically achieved after the core bicyclic structure has been assembled. The two most common strategies rely on the functionalization of a suitable precursor: oxidation of a methylthioether or nucleophilic aromatic substitution on a halo-substituted ring. nih.gov

The synthesis of 6-methanesulfonylthieno[3,2-b]pyridine necessitates the preparation of an appropriately functionalized precursor at the C6 position.

Precursor for Oxidation: The primary precursor for this route is 6-(methylthio)thieno[3,2-b]pyridine. This intermediate can be synthesized from a 6-halothieno[3,2-b]pyridine (e.g., 6-chloro or 6-bromo) via nucleophilic substitution with sodium thiomethoxide (NaSMe). The subsequent oxidation of the methylthio group to the corresponding sulfone is a reliable transformation. A wide array of oxidizing agents can be employed for this purpose, including meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), potassium peroxymonosulfate (B1194676) (Oxone®), and N-fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate) (Selectfluor). organic-chemistry.orgmdpi.com

Precursor for Nucleophilic Substitution: The alternative approach involves a direct sulfonylation reaction on a precursor like 6-chlorothieno[3,2-b]pyridine or its bromo-analogue. The reaction proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism, where the halide is displaced by a methanesulfinate (B1228633) salt, typically sodium methanesulfinate (CH₃SO₂Na). nih.gov SₙAr reactions are particularly effective on electron-deficient heterocyclic rings like pyridine, where the ring nitrogen helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. youtube.com

The successful synthesis of this compound requires careful optimization of reaction conditions to ensure high yield and selectivity.

For the Oxidation Route: The key challenge is controlling the oxidation state of the sulfur atom. The oxidation of a sulfide (B99878) to a sulfone proceeds via a sulfoxide (B87167) intermediate. To obtain the sulfone selectively, a stoichiometric excess of the oxidizing agent (typically two or more equivalents) is required. organic-chemistry.org Reaction temperature is another critical parameter; lower temperatures can sometimes favor the formation of the sulfoxide, while higher temperatures or longer reaction times ensure complete conversion to the sulfone. The choice of solvent can also influence the reaction rate and selectivity.

For the Nucleophilic Aromatic Substitution (SₙAr) Route: The efficiency of the SₙAr reaction is dependent on several factors. The nature of the leaving group is paramount, with the typical reactivity order being F > Cl > Br > I. nih.gov The reaction is generally performed in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can solvate the cation of the sulfinate salt and accelerate the reaction. Heat is often required to overcome the activation energy associated with the initial disruption of aromaticity. youtube.com The presence of other electron-withdrawing groups on the thieno[3,2-b]pyridine ring system can further activate the C6 position towards nucleophilic attack, potentially allowing the reaction to proceed under milder conditions.

Information on the Chemical Compound “this compound” is Not Publicly Available

Following a comprehensive search of publicly accessible scientific databases, scholarly articles, and patent literature, it has been determined that there is no specific published information regarding the synthetic methodologies and advanced derivatization strategies for the chemical compound This compound .

The performed searches, which included targeted queries for derivatization of the thiophene and pyridine rings, functional group interconversions of the methanesulfonyl group, multi-component reactions for scaffold diversification, and green chemistry approaches, did not yield any dedicated research or data for this particular molecule.

While general synthetic methods for the broader class of thieno[3,2-b]pyridines and related heterocyclic systems are documented, there is a notable absence of literature focusing specifically on the 6-methanesulfonyl substituted analogue. This lack of available data prevents the generation of a scientifically accurate and detailed article strictly adhering to the requested outline for "this compound".

Therefore, the requested article focusing solely on the specified chemical compound cannot be produced at this time due to the absence of relevant scientific research and findings in the public domain.

Advanced Spectroscopic and Chromatographic Characterization of 6 Methanesulfonylthieno 3,2 B Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For thieno[3,2-b]pyridine (B153574) derivatives, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR Analysis

¹H NMR spectroscopy provides information about the chemical environment and connectivity of protons in a molecule. In the thieno[3,2-b]pyridine ring system, the protons exhibit characteristic chemical shifts and coupling patterns. The pyridine (B92270) ring protons (H-5, H-6, H-7) and the thiophene (B33073) ring protons (H-2, H-3) resonate in the aromatic region, typically between δ 7.0 and 9.0 ppm.

The precise chemical shift is influenced by the nature and position of substituents. For instance, in various methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, the protons on the thieno[3,2-b]pyridine core appear as distinct doublets or doublets of doublets. mdpi.com The H-6 proton typically resonates as a doublet of doublets due to coupling with both H-5 and H-7. mdpi.com The presence of a strongly electron-withdrawing methanesulfonyl (-SO₂CH₃) group at the C-6 position would be expected to significantly deshield the adjacent protons, particularly H-5 and H-7, causing their signals to shift downfield. The methyl protons of the sulfonyl group would appear as a sharp singlet in the upfield region, typically around δ 3.0-3.5 ppm.

Table 1: Representative ¹H NMR Data for Substituted Thieno[3,2-b]pyridine Derivatives Interactive table populated with sample data based on published findings.

Compound/Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate mdpi.com
H-5 8.80 dd J = 4.8, 1.6 mdpi.com
H-6 7.39 dd J = 8.4, 4.8 mdpi.com
H-7 8.24 dd J = 8.4, 1.6 mdpi.com
Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate mdpi.com
H-5 8.80 dd J = 4.4, 1.6 mdpi.com
H-6 7.39 dd J = 8.0, 4.4 mdpi.com

Carbon-13 (¹³C) NMR Analysis

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. In thieno[3,2-b]pyridine derivatives, the carbon atoms of the fused heterocyclic rings resonate at characteristic chemical shifts. researchgate.net The signals for sp²-hybridized carbons in the aromatic rings typically appear in the range of δ 115-160 ppm. libretexts.org The chemical shift of each carbon is influenced by its electronic environment; carbons attached to the heteroatoms (N and S) and those bearing electron-withdrawing or donating groups show predictable shifts. libretexts.org

For 6-methanesulfonylthieno[3,2-b]pyridine, the carbon atom C-6, directly attached to the electron-withdrawing sulfonyl group, would experience a significant downfield shift. The carbon of the methyl group in the sulfonyl substituent would appear at a higher field, typically in the δ 40-50 ppm range. Broadband proton decoupling is commonly used to simplify the spectrum, resulting in each unique carbon atom appearing as a singlet. libretexts.org

Table 2: Representative ¹³C NMR Chemical Shift Ranges for the Thieno[3,2-b]pyridine Scaffold Interactive table showing typical chemical shift regions.

Carbon Atom Typical Chemical Shift (δ, ppm) Factors Influencing Shift
C2, C3 120 - 135 Substituents on thiophene ring
C3a 130 - 145 Bridgehead carbon
C5, C6, C7 115 - 150 Substituents on pyridine ring, proximity to Nitrogen

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for the definitive structural assignment of complex molecules like substituted thieno[3,2-b]pyridines. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. youtube.com For the thieno[3,2-b]pyridine core, COSY spectra would show correlations between H-5 and H-6, and between H-6 and H-7, confirming their connectivity within the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. ipb.pt This allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. For example, the proton signal assigned to H-5 would show a cross-peak with the carbon signal for C-5.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. ipb.pt It is crucial for assigning quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For this compound, an HMBC experiment would show a correlation between the methyl protons of the sulfonyl group and the C-6 carbon, confirming the position of the substituent.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the molecular formula. mdpi.comnih.gov For this compound, HRMS would confirm the expected molecular formula of C₈H₇NO₂S₂.

Electron impact (EI) mass spectrometry can also provide structural information through the analysis of fragmentation patterns. sapub.orgresearchgate.net While the exact fragmentation will be unique to the specific derivative, common fragmentation pathways for related heterocyclic systems can be predicted. For this compound, likely fragmentation events would include:

Loss of a methyl radical (•CH₃) from the sulfonyl group.

Loss of sulfur dioxide (SO₂).

Cleavage of the entire methanesulfonyl group.

Fragmentation of the thieno[3,2-b]pyridine ring system itself. sapub.org

The molecular ion peak (M⁺) and the characteristic fragment ions provide a fingerprint that helps to confirm the structure of the synthesized compound. sapub.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netresearchgate.net For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its structural features.

Table 3: Expected IR Absorption Bands for this compound Interactive table of characteristic frequencies.

Functional Group Bond Characteristic Absorption (cm⁻¹)
Aromatic Ring C-H stretch 3000 - 3100
Aromatic Ring C=C and C=N stretch 1400 - 1600
Sulfonyl Group S=O asymmetric stretch 1300 - 1350
Sulfonyl Group S=O symmetric stretch 1120 - 1160

The presence of strong absorption bands in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions would be a clear indicator of the methanesulfonyl group.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

Single-crystal X-ray crystallography provides the most definitive proof of a molecule's structure. This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, revealing bond lengths, bond angles, and the absolute stereochemistry. researchgate.net For novel thieno[3,2-b]pyridine derivatives, obtaining suitable crystals allows for the unambiguous confirmation of the proposed structure, including the connectivity of the atoms and the conformation of substituents. nih.gov

In the case of this compound, an X-ray crystal structure would confirm the planarity of the fused thienopyridine ring system and determine the geometry around the sulfur atom of the methanesulfonyl group, which is expected to be tetrahedral. It would also provide detailed information on intermolecular interactions, such as hydrogen bonds or π-stacking, within the crystal lattice. researchgate.net This technique is particularly crucial when the assignment by NMR is ambiguous or when determining the absolute configuration of chiral centers.

Chromatographic Purity Assessment (HPLC, GC)

The determination of purity is a critical aspect of the characterization of novel chemical entities, ensuring the quality and consistency of a compound. For derivatives of this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for purity assessment. These methods offer high resolution and sensitivity, allowing for the separation and quantification of the main compound from any impurities, such as starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography, particularly in a reverse-phase format (RP-HPLC), is a widely used and robust method for analyzing non-volatile and thermally sensitive compounds like thienopyridine derivatives. The validation of such analytical methods is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the results.

A key example is the development and validation of an isocratic RP-HPLC method for a structurally related compound, 5-[4-(morpholin-4-yl)-3-nitrobenzene-1-sulfonyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. researchgate.net The study provides a comprehensive framework for the purity assessment of sulfonyl-substituted thienopyridine derivatives. The chromatographic separation was achieved using an Agilent HPLC system with a Diode Array Detector (DAD). researchgate.net The specific conditions are detailed in the table below.

Table 1: HPLC Chromatographic Conditions for a Sulfonyl-Substituted Thienopyridine Derivative

ParameterCondition
Instrument Agilent HPLC with DAD
Column C18 Column
Mobile Phase Acetonitrile : Trifluoroacetic Acid
Ratio 30:70 (v/v)
Detection Wavelength 220 nm
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Temperature Ambient

This data is based on a study of a structurally related tetrahydrothieno[3,2-c]pyridine derivative. researchgate.net

Method validation for this compound demonstrated that the procedure is specific, accurate, precise, and robust. researchgate.net System suitability tests, including parameters like theoretical plates and tailing factor, were performed to ensure the performance of the chromatographic system. The results of the method validation are crucial for confirming that the analytical procedure is fit for its intended purpose of purity determination. researchgate.net

Table 2: System Suitability and Validation Parameters

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.999> 0.995
Precision (%RSD) < 2%≤ 2%
Accuracy (% Recovery) 98-102%98-102%
Limit of Detection (LOD) Specific to compound-
Limit of Quantification (LOQ) Specific to compound-
Robustness No significant impact-

This data is based on a study of a structurally related tetrahydrothieno[3,2-c]pyridine derivative. researchgate.net

For Gas Chromatography (GC), its application to compounds like this compound would require the compound to be volatile and thermally stable. For less volatile compounds, derivatization may be necessary to increase their volatility for GC analysis. nih.gov GC coupled with a mass spectrometer (GC-MS) can be a powerful tool not only for purity assessment but also for the identification of unknown impurities by providing structural information. nih.govsemanticscholar.org While detailed GC methods for the direct analysis of this compound are not extensively documented in the reviewed literature, GC-MS has been employed for the metabolic profiling of other thieno[2,3-b]pyridine (B153569) derivatives, demonstrating its utility in separating and identifying related chemical structures. nih.govsemanticscholar.org The selection between HPLC and GC would ultimately depend on the physicochemical properties of the specific derivative being analyzed.

Biological Activity of this compound Uncharacterized in Publicly Available Scientific Literature

Following an extensive review of publicly available scientific literature, there is no specific information available for the chemical compound This compound that addresses its biological activity and mechanistic properties as outlined in the requested article structure.

Searches for the compound's antineoplastic activity, including its effects on human cancer cell lines such as HepG2, MDA-MB-231, MCF-7, or glioblastoma, did not yield any results. Consequently, data regarding its potential to inhibit cell proliferation and viability, modulate the cell cycle, or induce apoptosis pathways are not documented in the available literature.

Furthermore, there is no information regarding the molecular targets of this compound. Specifically, no studies were found that investigate its potential inhibitory effects on Phospholipase C-γ2 (PLC-γ2).

While research exists on the broader family of thieno[3,2-b]pyridine and its isomers (like thieno[2,3-b]pyridine), these studies focus on different derivatives and substitutions. For instance, various methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have been evaluated for antitumor activity against cell lines like MDA-MB-231, where they were found to decrease cell viability and proliferation. mdpi.com However, the mechanism was suggested not to involve apoptosis for some derivatives. mdpi.com Other research on 6-substituted thieno[3,2-b]pyridine derivatives has pointed towards mechanisms like Src kinase inhibition rather than PLC-γ2 inhibition. mdpi.com

The initial premise of PLC-γ inhibition appears to be associated with the thieno[2,3-b]pyridine isomer, and even within that chemical family, the direct inhibition of PLCγ has been questioned in more recent studies, suggesting polypharmacology or other primary targets.

Due to the strict focus on This compound , and the absence of specific data for this compound in the scientific literature, it is not possible to generate the requested article with scientifically accurate and verifiable content.

Biological Activity and Mechanistic Insights of 6 Methanesulfonylthieno 3,2 B Pyridine in Vitro and Preclinical Studies

Molecular Targets and Signaling Pathway Modulation

Tyrosyl-DNA Phosphodiesterase I (TDP1) Modulation

Research into the interaction of thieno-pyridine derivatives with Tyrosyl-DNA Phosphodiesterase I (TDP1) has primarily involved the thieno[2,3-b]pyridine (B153569) isomer. TDP1 is an enzyme crucial for repairing DNA single-strand breaks that can be caused by topoisomerase I inhibitors used in chemotherapy. researchgate.netst-andrews.ac.uk Inhibiting TDP1 is a therapeutic strategy to enhance the efficacy of these DNA-damaging anticancer drugs. st-andrews.ac.uk

In a study exploring the biological mechanisms of a series of thieno[2,3-b]pyridine derivatives, several compounds were tested for their ability to inhibit TDP1. researchgate.net One of the most potent derivatives identified demonstrated an IC50 value of 0.5 ± 0.1 μM, indicating significant inhibitory activity against the enzyme in a biochemical assay. researchgate.net This finding suggests that the thieno-pyridine scaffold could be a promising basis for the development of agents that modulate DNA repair pathways. researchgate.netst-andrews.ac.uk

A2A Receptor (A2AAR) Interaction

The adenosine (B11128) A2A receptor (A2AAR) is another target investigated in the context of thieno-pyridine derivatives. A panel of docking studies was conducted to understand the mechanism of action for a series of anticancer thieno[2,3-b]pyridines. researchgate.net This computational analysis evaluated several potential molecular targets, including the A2A receptor. The results of the docking panel suggested that the A2A receptor showed the strongest binding affinity among the targets tested, indicating it as a highly plausible target for this class of compounds. researchgate.net

Copper Trafficking Protein (Atox) Modulation

The copper-trafficking antioxidant 1 protein (Atox1) has been identified as a potential molecular target for thieno[2,3-b]pyridine derivatives. researchgate.net Atox1 is involved in copper homeostasis and plays a role in cellular antioxidant defense. The modulation of such proteins is an area of interest in cancer research. In a panel of potential targets evaluated through molecular docking for a series of thieno[2,3-b]pyridines, the copper-trafficking antioxidant 1 protein was included, pointing to its consideration as a possible mechanism of action for the observed antiproliferative effects of these compounds. researchgate.net

Tubulin Interference

Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division. Interference with tubulin polymerization is a well-established mechanism for anticancer drugs. Several thieno-pyridine derivatives have been investigated for this activity.

A study using a panel of docking scaffolds to investigate the mechanism of action for antiproliferative thieno[2,3-b]pyridines identified the colchicine (B1669291) binding site in tubulin as a plausible target, second only to the A2A receptor in binding strength. researchgate.net Further research on a specific derivative, 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide, has shown that it inhibits tubulin polymerization. Another report also notes that certain thieno[2,3-b]pyridine derivatives act as tubulin polymerization inhibitors, with one compound showing an IC50 of 0.12 µM. evitachem.com This body of evidence highlights that the thieno-pyridine scaffold is a viable starting point for designing compounds that interfere with microtubule dynamics.

Phosphoinositide 3-Kinases (PI3K) Inhibition

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is fundamental to cell growth, proliferation, and survival, and its dysregulation is common in many cancers. ipb.ptuminho.pt Consequently, it is a major target for cancer drug development. Thieno[3,2-b]pyridine (B153574) derivatives have been explored as inhibitors of this pathway. Studies have noted the potential for these compounds to affect the PI3K/Akt and MAPK/Erk signaling cascades, which are critical for tumor cell progression. ipb.pt The development of thieno[3,2-b]pyridine-based compounds has been considered within the context of targeting the PI3K/mTOR pathway, a central node in cell metabolism and growth. uminho.pt

Non-Receptor Tyrosine Kinase Src Inhibition

The non-receptor tyrosine kinase Src is a key mediator of signaling pathways that control cell proliferation, differentiation, and motility. Its overactivity is linked to cancer progression and metastasis. A significant amount of research has been dedicated to developing thieno[3,2-b]pyridine derivatives as Src kinase inhibitors. nih.govnih.govcapes.gov.br

Structure-activity relationship (SAR) studies have shown that specific substitutions on the thieno[3,2-b]pyridine-6-carbonitrile (B50402) core are crucial for potent Src inhibition. nih.govcapes.gov.br For instance, adding a phenyl group at the C-2 position was found to increase activity tenfold compared to the unsubstituted core. lookchem.com Further optimization, such as introducing a 2,4-dichloro-5-methoxyphenylamino group at the C-7 position, led to superior inhibition of Src's enzymatic activity. nih.govacs.org Replacing the C-2 phenyl group with certain heteroaryl groups, like a 3,5-furan or a 2,5-pyridine, also resulted in strong activity in both enzyme and cell-based assays. nih.gov

Table 1: Src Kinase Inhibition by Thieno[3,2-b]pyridine Derivatives
Compound ScaffoldKey SubstituentsFindingReference
7-Phenylaminothieno[3,2-b]pyridine-6-carbonitrilePhenyl at C-210-fold increase in Src enzyme inhibition compared to unsubstituted core. lookchem.com
2-Phenyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitrile2,4-dichloro-5-methoxyphenylamino at C-7Provided superior inhibition of Src enzymatic activity. nih.govacs.org
7-[(2,4-dichloro-5-methoxyphenyl)amino]thieno[3,2-b]pyridine-6-carbonitrile3,5-furan or 2,5-pyridine at C-2Demonstrated the best activity in Src enzyme and cell assays among tested heteroaryl groups. nih.gov

VEGFR-2 and c-Met Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met are receptor tyrosine kinases that play vital roles in angiogenesis (the formation of new blood vessels) and tumor metastasis, respectively. nih.govresearchgate.netnih.gov Dual inhibition of these two kinases is a validated strategy in oncology. Families of thieno[3,2-b]pyridine-based small molecules have been designed and synthesized as potent dual inhibitors of c-Met and VEGFR-2. nih.govnih.gov

These compounds have demonstrated significant potency, with IC50 values in the low nanomolar range in in-vitro kinase assays. nih.govnih.govx-mol.com For example, a series of N3-arylmalonamides based on the thieno[3,2-b]pyridine scaffold were developed and shown to be effective inhibitors of both kinases. nih.gov Another study described a novel series of thieno[3,2-b]pyridine inhibitors that also achieved low nanomolar IC50 values against c-Met and VEGFR-2. nih.gov The promising in vitro results for these classes of compounds have led to further preclinical evaluation, including efficacy in human tumor xenograft models. nih.govnih.gov

Table 2: Dual Inhibition of VEGFR-2 and c-Met by Thieno[3,2-b]pyridine Derivatives
Compound SeriesTarget KinasesPotencyReference
Thieno[3,2-b]pyridine-based inhibitorsc-Met and VEGFR-2IC50 values in the low nanomolar range. nih.govx-mol.com
N3-arylmalonamides with thieno[3,2-b]pyridine corec-Met and VEGFR-2Low nanomolar IC50 values in vitro. nih.gov

BRAF Inhibition

A review of available scientific literature and patent databases did not yield specific data concerning the inhibitory activity of 6-methanesulfonylthieno[3,2-b]pyridine against BRAF kinase.

Haspin Kinase Inhibition

The thieno[3,2-b]pyridine scaffold, which forms the core of this compound, has been identified as a promising template for developing highly selective inhibitors of Haspin kinase. nih.govbohrium.comresearchgate.net Haspin is a serine/threonine kinase that plays a crucial role in cell cycle progression by ensuring proper chromosome alignment during mitosis. nih.gov

Research focused on mapping the chemical space around this central pharmacophore led to the development of potent and selective Haspin inhibitors. nih.govresearchgate.net These inhibitors are described as ATP-competitive but not ATP-mimetic, anchoring to the back pocket of the kinase's ATP-binding site. bohrium.comresearchgate.net One such derivative, MU1920, emerged from these studies as a quality chemical probe suitable for in vivo applications. nih.govbohrium.com The development of these selective inhibitors underscores the potential of the thieno[3,2-b]pyridine framework as a basis for targeting this atypical kinase. researchgate.netresearchgate.net

CompoundCore ScaffoldTarget KinaseReported Activity (IC₅₀)Reference
MU1920Thieno[3,2-b]pyridineHaspinPotent and selective inhibition nih.govbohrium.com

DYRK1A/CLK1/CLK4 Kinase Inhibition

While direct inhibitory data for this compound against DYRK1A, CLK1, or CLK4 is not specified in the reviewed literature, the foundational thieno[3,2-b]pyridine scaffold is considered a versatile template for targeting underexplored protein kinases. nih.govbohrium.comresearchgate.net Studies have noted that related, weakly interacting scaffolds such as furo[3,2-b]pyridines, which are isosteric to thieno[3,2-b]pyridines, have yielded potent and selective inhibitors of CLK and DYRK family kinases. researchgate.net This suggests the potential of the broader thieno[3,2-b]pyridine chemical space in the design of inhibitors for these targets, although specific activity for the 6-methanesulfonyl derivative has not been documented.

FMS Kinase Inhibition

Current scientific and patent literature does not provide specific findings on the inhibitory activity of this compound against FMS kinase.

Phosphodiesterase 4B (PDE4B) Inhibition

There is no available data from the reviewed scientific literature or patents describing the inhibitory effects of this compound on the phosphodiesterase 4B (PDE4B) enzyme.

G Protein-Coupled Receptor 119 (GPR119) Agonism

A review of the existing scientific and patent landscape did not yield information regarding the agonistic activity of this compound at the G protein-coupled receptor 119 (GPR119).

Aldose Reductase (AR) Inhibition

There are no specific findings in the available scientific literature or patent databases concerning the inhibitory activity of this compound against aldose reductase (AR).

Antimicrobial Efficacy

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

There is no specific information in the current scientific literature detailing the antibacterial activity of this compound against Gram-positive or Gram-negative bacterial strains. The broader class of thieno[2,3-b]pyridine derivatives, a structural isomer, has been the subject of antimicrobial research, with some synthesized compounds showing moderate activity against various bacteria. japsonline.comekb.egnih.gov For example, studies on certain pyridothienopyrimidine derivatives, synthesized from thieno[2,3-b]pyridines, demonstrated activity against strains like Bacillus subtilis and Escherichia coli. nih.gov However, this research does not extend to the specific 6-methanesulfonyl derivative of the thieno[3,2-b]pyridine scaffold.

Antifungal Activity

No specific studies have been published detailing the antifungal properties of this compound. Research on the antifungal potential of related compounds has been conducted. For instance, a library of 4,5,6,7-tetrahydrothieno[3,2-b]pyridine (B13993910) derivatives was evaluated for inhibitory effects against various plant pathogenic fungi, identifying the core scaffold as a promising lead for the development of novel fungicides. nih.gov Other studies have focused on the antifungal activity of the isomeric thieno[2,3-b]pyridine scaffold, with some derivatives showing efficacy against fungal strains. ekb.egdocumentsdelivered.com These findings, however, are not directly applicable to this compound.

Antituberculosis Activity

Recent research has highlighted the potential of the thieno[3,2-b]pyridine core in the development of new antituberculosis agents. A 2024 study detailed the design and synthesis of a series of novel thieno[3,2-b]pyridinone derivatives that exhibit potent activity against Mycobacterium tuberculosis (Mtb). nih.gov These compounds were designed as inhibitors of the enzyme Enoyl-Acyl Carrier Protein Reductase (InhA), a key target in mycobacterial fatty acid synthesis.

While this study does not specifically report on the 6-methanesulfonyl derivative, it establishes the thieno[3,2-b]pyridinone scaffold as a promising chemotype for antitubercular drug discovery. Several compounds from the series demonstrated significant antimycobacterial activity.

Table 1: Antitubercular Activity of Thieno[3,2-b]pyridinone Derivatives

Compound Mtb UAlRv MIC (µg/mL)
6c 0.5-1
6i Not specified, but noted for activity in macrophages

Data sourced from a study on thieno[3,2-b]pyridinone derivatives. nih.gov This table is for illustrative purposes of the scaffold's potential and does not include data for this compound.

The study found that compounds 6c and 6i were active against M. tuberculosis within infected macrophages and showed low cytotoxicity, indicating a favorable selectivity profile. nih.gov The confirmed targeting of InhA provides a clear mechanism of action for this class of compounds. nih.gov This research provides a strong rationale for the future investigation of other thieno[3,2-b]pyridine derivatives, including this compound, for antituberculosis activity.

Other Biological Activities in Preclinical Models

While specific preclinical data for this compound is not available, the broader thieno[3,2-b]pyridine scaffold has been explored for a variety of other potential therapeutic applications.

Research has identified the thieno[3,2-b]pyridine scaffold as a template for developing highly selective inhibitors of protein kinases, which are crucial targets in oncology. nih.gov These inhibitors can adopt different binding modes, allowing for high kinome-wide selectivity. nih.gov Specifically, derivatives have been developed as potent and selective inhibitors of the kinase Haspin, a potential target in cancer therapy. nih.gov

Furthermore, novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have been synthesized and evaluated for their antitumor potential against triple-negative breast cancer cell lines, with some derivatives showing promising activity. mdpi.comnih.gov The potential of thieno[3,2-b]pyridine derivatives in neurodegenerative diseases is also being investigated, with one study mentioning novel derivatives for the treatment of Huntington's disease. researchgate.net

It is important to note that these activities are reported for the general thieno[3,2-b]pyridine class and its derivatives, and not specifically for this compound.

Bone Anabolic Effects

No preclinical or in vitro studies were identified that specifically investigated the bone anabolic effects of this compound.

Central Nervous System (CNS) Activity (e.g., anticonvulsant, anxiolytic, sedative effects)

There is no available data from in vitro or preclinical models detailing the anticonvulsant, anxiolytic, or sedative properties of this compound.

Anti-Inflammatory Effects

Specific studies on the anti-inflammatory effects of this compound in preclinical or in vitro settings were not found in the available literature.

Antipyretic Activity

No research data was found concerning the antipyretic activity of this compound in preclinical models.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Impact of Substituents on Biological Potency and Selectivity

The biological activity of thieno[3,2-b]pyridine (B153574) derivatives is highly sensitive to the nature and position of various substituents on the bicyclic core. Strategic modifications of the methanesulfonyl group, the thiophene (B33073) ring, and the pyridine (B92270) ring have been explored to optimize potency and selectivity against various biological targets.

The methanesulfonyl (-SO₂CH₃) group at the 6-position of the thieno[3,2-b]pyridine ring is a key feature influencing the molecule's physicochemical and pharmacological properties. As a strong electron-withdrawing group, it significantly modulates the electron density of the pyridine ring, which can impact its ability to form hydrogen bonds and other interactions with target proteins. abertay.ac.uk

In related heterocyclic scaffolds, such as benzothiazinones, the introduction of a 6-methanesulfonyl group has been shown to improve crucial drug-like properties. nih.gov Specifically, this modification has led to increased aqueous solubility and enhanced stability in human liver microsomes compared to analogues lacking this group. nih.gov These improvements are critical for developing viable drug candidates. While direct studies on 6-methanesulfonylthieno[3,2-b]pyridine are limited, it is plausible that the methanesulfonyl group serves similar functions in this scaffold: enhancing solubility, improving metabolic stability, and acting as a potential hydrogen bond acceptor to engage with amino acid residues in a protein's active site.

The thiophene portion of the thieno[3,2-b]pyridine core offers key positions for substitution, primarily at the C2 and C3 positions, which can significantly alter biological activity.

C2-Position: In a series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases, the C2 position was often substituted with a malonamide (B141969) group. nih.gov This substitution was found to be critical for achieving potent, low nanomolar inhibition of the target kinases. nih.gov The nature of the aryl group on the malonamide further fine-tuned the activity.

C3-Position: The C3 position has also been a major focus of modification. In the development of urotensin-II receptor antagonists, the unsubstituted thieno[3,2-b]pyridine core was part of the initial design. nih.gov Later studies on kinase inhibitors showed that substitution at the C3 position is a viable strategy. For instance, the synthesis of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates demonstrated that introducing aryl or heteroaryl groups at C3 via Suzuki-Miyaura coupling could yield compounds with significant antitumor potential against triple-negative breast cancer cell lines. researchgate.net

The table below summarizes the impact of various substituents on the thiophene ring of the thieno[3,2-b]pyridine scaffold.

PositionSubstituent TypeTargetEffect on ActivityReference
C2 N-Arylmalonamidec-Met/VEGFR2Essential for potent (low nM) inhibition. nih.gov
C3 Aryl/HeteroarylCancer Cell LinesIntroduction of groups like 4-methoxyphenyl (B3050149) led to significant growth inhibition. researchgate.net
C3 UnsubstitutedUrotensin-II ReceptorPart of a potent antagonist scaffold. nih.gov

Modifications to the pyridine ring, particularly at the C5 and C7 positions, are instrumental in defining the potency and selectivity of thieno[3,2-b]pyridine derivatives.

C5-Position: This position is often involved in linking to side chains that explore additional binding pockets in the target protein. In the development of negative allosteric modulators (NAMs) of metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅), a carboxamide group at the C5 position was identified as a competent core replacement for other heterocyclic amides, leading to highly potent compounds. nih.gov

C7-Position: The C7 position is frequently used to attach larger moieties that occupy the solvent-exposed region of kinase active sites or interact with key residues. For inhibitors of c-Met and VEGFR2, a C7-ether linkage to a substituted phenyl ring was a common feature. nih.gov The specific substitutions on this phenyl ring were critical for activity. Similarly, in a series of urotensin-II receptor antagonists, the C7 position was connected via a urea (B33335) linker to a piperidinyl moiety. nih.gov Optimization of this part of the molecule, such as introducing a p-fluorobenzyl group on the piperidine (B6355638), led to a highly potent antagonist with an IC₅₀ value of 13 nM. nih.gov

The following table details the influence of substituents on the pyridine ring of the thieno[3,2-b]pyridine scaffold.

PositionSubstituent/LinkerTargetEffect on ActivityReference
C5 CarboxamidemGlu₅ ReceptorServed as an effective core element for potent NAMs. nih.gov
C7 Urea-Linker to PiperidineUrotensin-II ReceptorEssential for antagonist activity; p-fluorobenzyl on piperidine yielded a potent (13 nM) compound. nih.gov
C7 Ether-Linker to Phenylc-Met/VEGFR2A key structural motif for potent dual kinase inhibition. nih.gov

Computational Approaches to SAR/SMR

Computational chemistry provides powerful tools to understand and predict the interactions between small molecules and their protein targets, thereby guiding the design of more effective drugs. Techniques like QSAR and molecular docking are frequently employed to elucidate the SAR and SMR of novel chemical series.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By analyzing various physicochemical properties and structural features (descriptors), a QSAR model can predict the activity of newly designed molecules before their synthesis.

While QSAR is a widely used strategy in drug discovery, specific 3D-QSAR models for this compound derivatives are not extensively reported in publicly available literature. johnshopkins.edu However, the general approach would involve aligning a series of thieno[3,2-b]pyridine analogues and using statistical methods to generate contour maps. These maps would highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are predicted to increase or decrease biological potency, thus providing a roadmap for further optimization.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This analysis provides critical insights into the binding mode and the key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-protein complex.

Docking studies have been instrumental in understanding the SMR of thieno[3,2-b]pyridine-based inhibitors.

Kinase Inhibitors: For thieno[3,2-b]pyridine inhibitors targeting kinases like c-Met and VEGFR2, docking models show that the thienopyridine core often acts as a scaffold that orients substituents to interact with specific regions of the ATP-binding site. nih.gov The nitrogen atom in the pyridine ring typically forms a crucial hydrogen bond with the "hinge region" of the kinase, a common binding pattern for ATP-competitive inhibitors.

Receptor Modulators: In the case of mGlu₅ NAMs, docking studies revealed that the thieno[3,2-b]pyridine-5-carboxamide core could effectively replace other heterocyclic systems without disrupting the key interactions required for allosteric modulation. nih.gov

Transporter Inhibitors: The kinase inhibitor Sitravatinib, which is built on a thieno[3,2-b]pyridine scaffold, was studied for its interaction with the ABCG2 transporter. nih.govnih.gov Molecular docking suggested that Sitravatinib binds within the large drug-binding cavity of the transporter, and its inhibitory effect was confirmed by ATPase activity assays. The docking pose showed hydrogen bonding interactions and placement within a pocket defined by polar and hydrophobic amino acid residues. nih.gov

These computational analyses confirm that the thieno[3,2-b]pyridine core is a versatile scaffold capable of orienting functional groups to achieve high-affinity binding to a diverse range of protein targets.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations have become an indispensable tool for elucidating the dynamic interactions between ligands and their biological targets. In the context of thieno[3,2-b]pyridine derivatives, MD simulations provide atomic-level insights into the conformational changes of G-protein coupled receptors (GPCRs) upon ligand binding and the stability of the ligand-receptor complex over time.

While specific MD simulation studies on "this compound" are not extensively documented in publicly available literature, the broader class of thieno[3,2-b]pyridine modulators, particularly those targeting the P2Y12 and mGlu5 receptors, has been the subject of computational investigation. These studies are crucial for understanding how these ligands exert their allosteric effects.

For instance, MD simulations of the P2Y12 receptor, a key target for antithrombotic drugs, have been performed in a native lipid bilayer environment to understand its dynamics. nih.gov These simulations reveal that the membrane composition and the conformational state of the receptor (agonist-bound vs. antagonist-bound) significantly influence ligand binding affinities. nih.gov Studies have shown that the binding of ligands to P2Y12 is stronger when the receptor is in a more rigid membrane environment. nih.gov Furthermore, accounting for the internal dynamics of the protein is critical for accurately predicting ligand binding, a finding that underscores the limitations of static docking models. nih.gov

In the realm of mGlu5 receptor modulators, where thieno[3,2-b]pyridines have emerged as a significant scaffold, MD simulations help to rationalize the structure-activity relationships (SAR) observed in vitro. nih.govacs.org These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the allosteric binding pocket. They can also shed light on the "molecular switches"—subtle structural modifications that can flip a compound's activity from a positive allosteric modulator (PAM) to a negative allosteric modulator (NAM). acs.orgnih.gov

The insights gained from MD simulations are pivotal for the rational design of next-generation thieno[3,2-b]pyridine derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational strategies for the discovery of novel bioactive molecules. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a ligand must possess to bind to a specific target.

For the thieno[3,2-b]pyridine scaffold, pharmacophore models have been instrumental in identifying new allosteric modulators of GPCRs like mGlu5 and P2Y12. These models can be generated based on the structure of a known active ligand (ligand-based) or the structure of the target's binding site (structure-based).

A notable application of these techniques is in "scaffold hopping," where the core chemical structure of a known modulator is replaced with a novel one, such as the thieno[3,2-b]pyridine core, while maintaining the crucial pharmacophoric features. nih.gov This approach led to the discovery of thieno[3,2-b]pyridine-5-carboxamides as potent mGlu5 NAMs, moving away from the acetylene-containing chemotypes that had been associated with metabolic liabilities. nih.gov

Virtual screening campaigns often employ pharmacophore models as an initial filter to rapidly screen large compound libraries for molecules that match the desired feature arrangement. nih.govnih.gov Hits from this initial screening are then typically subjected to more rigorous computational methods like molecular docking and, eventually, experimental validation. For example, virtual screening has been employed to identify novel potential antagonists for the P2Y12 receptor by docking large small-molecule databases against a homology model of the receptor. nih.gov While not explicitly detailing thieno[3,2-b]pyridine hits, these studies validate the approach for finding new chemotypes for this target class.

The table below summarizes key pharmacophoric features identified for allosteric modulators targeting related receptors, which are relevant for the design of thieno[3,2-b]pyridine-based ligands.

FeatureDescriptionReceptor Target (Example)
Aromatic Ring Often involved in π-π stacking interactions with aromatic residues in the binding pocket.mGlu5, P2Y12
Hydrogen Bond Acceptor Forms hydrogen bonds with specific residues, anchoring the ligand in the binding site.mGlu5, P2Y12
Hydrogen Bond Donor Can form crucial interactions with the receptor backbone or side chains.mGlu5, P2Y12
Hydrophobic Group Occupies hydrophobic pockets within the allosteric site, contributing to binding affinity.mGlu5, P2Y12

Allosteric Modulation Mechanisms and Binding Site Characterization

Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand binds. nih.gov This binding event induces a conformational change in the receptor that can either enhance (PAM), inhibit (NAM), or have no effect on the binding and/or efficacy of the orthosteric ligand. nih.gov Thieno[3,2-b]pyridine derivatives have been primarily investigated as allosteric modulators of the mGlu5 and P2Y12 receptors. nih.govnih.gov

mGlu5 Receptor:

For the mGlu5 receptor, the allosteric binding site is located within the seven-transmembrane (7TM) domain. nih.gov The discovery of thieno[3,2-b]pyridine-5-carboxamide as a competent core replacement for earlier picolinamide-based NAMs highlights the plasticity of this allosteric pocket. nih.gov Structure-activity relationship studies have demonstrated the importance of the thieno[3,2-b]pyridine core for mGlu5 modulation. acs.org For instance, seemingly minor modifications, such as the position of a substituent on an attached pyridine ring, can dramatically alter potency, indicating a highly specific and constrained binding mode. nih.gov Radioligand binding assays have confirmed that these thieno[3,2-b]pyridine derivatives interact with the classical MPEP allosteric site on the mGlu5 receptor. nih.gov

P2Y12 Receptor:

The P2Y12 receptor is a key player in platelet aggregation, and its allosteric modulation is a validated antithrombotic strategy. nih.gov While the irreversible thienopyridine drugs like clopidogrel (B1663587) covalently bind to the receptor, other non-thienopyridine compounds like ticagrelor (B1683153) act as reversible, non-competitive antagonists, suggesting binding to an allosteric site. nih.govnih.gov This allosteric mechanism allows for modulation of the receptor's signaling without directly competing with the endogenous agonist, ADP. nih.gov

The characterization of the P2Y12 allosteric site has been advanced by computational studies, including molecular dynamics simulations, which suggest that the binding pocket is conformationally flexible and influenced by the surrounding membrane environment. nih.gov The binding of antagonists to this site is thought to stabilize an inactive conformation of the receptor, thereby preventing the downstream signaling that leads to platelet activation.

The table below provides a summary of key residues identified in the allosteric binding sites of related receptors that interact with modulator compounds.

ReceptorKey Interacting Residues (Example)Type of Interaction
mGlu5 Aromatic residues for π-π stackingHydrophobic and Aromatic Interactions
Polar residues for H-bondingHydrogen Bonding
P2Y12 Hydrophobic residues in transmembrane helicesHydrophobic Interactions
Cysteine residues (for covalent inhibitors)Covalent Bonding

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways and Analogues

The generation of diverse chemical libraries is fundamental to drug discovery. For the thieno[3,2-b]pyridine (B153574) core, future research will likely concentrate on developing more efficient and versatile synthetic methodologies to produce a wide array of analogues. Current synthesis of related structures often relies on established techniques such as palladium-catalyzed cross-coupling reactions. For instance, novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have been successfully synthesized using the Suzuki-Miyaura cross-coupling reaction. mdpi.com This involved reacting methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with various boronic acids or their derivatives. mdpi.com Similarly, the Buchwald-Hartwig C-N coupling has been employed to prepare 6-[(hetero)arylamino]thieno[3,2-b]pyridines from methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate and various arylamines. nih.gov

Future work will aim to expand upon these methods, potentially exploring novel catalysts or reaction conditions to improve yields and broaden the scope of accessible analogues. mdpi.com The development of one-pot or multicomponent reactions could streamline the synthesis of complex derivatives, making the exploration of chemical space more efficient. semanticscholar.org The goal is to create a diverse library of compounds with varied substitution patterns on the thieno[3,2-b]pyridine core, allowing for a thorough investigation of structure-activity relationships (SARs). mdpi.com

Precursor CompoundReaction TypeResulting Derivative ClassReference
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylateSuzuki-Miyaura Cross-CouplingMethyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates mdpi.com
Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylateBuchwald-Hartwig Coupling6-[(hetero)arylamino]thieno[3,2-b]pyridines nih.gov
3-cyanopyridine-2(1H)-thionesThorpe-Ziegler CyclizationThieno[2,3-b]pyridine (B153569) derivatives semanticscholar.org

Deepening Mechanistic Understanding through Advanced Biochemical and Cell-Based Assays

While initial studies have identified promising biological activities for thieno[3,2-b]pyridine derivatives, a deeper understanding of their precise mechanisms of action is crucial for further development. Future research will necessitate the use of sophisticated biochemical and cell-based assays to elucidate molecular targets and downstream signaling pathways.

Currently, the effects of these compounds are assessed using a variety of assays. For example, cell proliferation is measured using the sulforhodamine B (SRB) assay and the bromodeoxyuridine (BrdU) incorporation assay. mdpi.com The mechanism of cell death is often investigated through apoptosis assays using Annexin V-FITC and flow cytometry, which can also be used for cell cycle analysis. mdpi.comnih.govmdpi.commdpi.com Advanced techniques such as metabolic profiling using gas chromatography-mass spectrometry (GC-MS) and the analysis of glycophenotypic changes in cancer stem cells are also being employed to gain a more comprehensive view of the compounds' effects. mdpi.com For some derivatives, anti-migratory properties have been evaluated using wound healing and transwell assays. mdpi.com

Future investigations should build on these findings by employing techniques like thermal shift assays, isothermal titration calorimetry, and surface plasmon resonance to identify and validate direct binding partners. nih.gov Cellular thermal shift assays (CETSA) could confirm target engagement within a cellular context. Furthermore, transcriptomic (RNA-seq) and proteomic analyses of treated cells would provide an unbiased, system-wide view of the molecular perturbations induced by these compounds, helping to uncover novel mechanisms and potential resistance pathways.

Development of Targeted Probes for Biological Systems

A significant future direction is the development of thieno[3,2-b]pyridine-based molecules as high-quality chemical probes. These probes are essential tools for dissecting complex biological processes and validating novel drug targets. The thieno[3,2-b]pyridine scaffold has already been identified as an attractive template for creating highly selective inhibitors of protein kinases. nih.gov

Notably, researchers have developed potent and selective inhibitors of the kinase Haspin based on this scaffold, with compound MU1920 fulfilling the criteria for a quality chemical probe suitable for in vivo applications. nih.gov The unique feature of this scaffold is its weak interaction with the highly conserved kinase hinge region, which allows for binding modes anchored in the kinase back pocket, thereby achieving high kinome-wide selectivity. nih.gov

Future efforts will likely focus on modifying these core structures to create a toolkit of probes for various biological targets. This could involve incorporating photo-affinity labels or "click chemistry" handles to enable covalent capture of target proteins for definitive identification. Developing probes with different selectivity profiles, targeting other kinases like the CDKL family, is also a promising avenue. nih.gov Such well-characterized chemical probes are invaluable for the academic and pharmaceutical research communities to explore protein function in health and disease.

Investigation of Polypharmacology and Multi-Targeting Approaches

The concept of "one drug, one target" is increasingly being challenged by the understanding that complex diseases like cancer often involve multiple redundant or interacting pathways. Polypharmacology, where a single drug modulates multiple targets, is emerging as a powerful therapeutic strategy. The thieno[3,2-b]pyridine scaffold and its isomers are well-suited for this approach.

Derivatives of the related thieno[2,3-b]pyridine core have been described as multitargeting compounds that function through polypharmacology. mdpi.com For example, certain substituted 7-arylethers of thieno[3,2-b]pyridine have been shown to inhibit both VEGFR-2 and c-Met, two key receptors implicated in angiogenesis. mdpi.com This dual activity can lead to synergistic anti-cancer effects. The ability of the thieno[3,2-b]pyridine scaffold to serve as a basis for inhibitors targeting diverse kinases like Haspin and CDKLs further highlights its potential for creating multi-targeted agents. nih.gov

Future research will focus on rationally designing thieno[3,2-b]pyridine analogues that can selectively engage a desired set of multiple targets. This involves a careful combination of structural biology, computational modeling, and extensive biochemical screening to engineer the desired polypharmacological profile, potentially leading to more effective and durable therapeutic responses.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize many aspects of drug discovery and development. nih.gov These technologies can significantly accelerate the process, from hit identification to lead optimization, by analyzing vast datasets to predict molecular properties with high accuracy. nih.gov

Addressing Challenges in Specificity and Off-Target Effects

A critical challenge in developing any kinase inhibitor or bioactive molecule is ensuring target specificity to minimize off-target effects and associated toxicities. While the thieno[3,2-b]pyridine scaffold has shown promise for developing highly selective inhibitors, this remains a key area for continued research. nih.gov

The development of highly selective Haspin inhibitors from this scaffold demonstrates that high specificity is achievable. nih.gov This was attributed to a binding mode that relies less on the conserved ATP-binding hinge region and more on interactions with the less conserved back pocket of the kinase. nih.gov In other studies, promising thieno[3,2-b]pyridine derivatives were found to have little to no growth-inhibitory effect on non-tumorigenic cell lines, suggesting a favorable therapeutic window. mdpi.com

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